molecular formula C9H16O2 B1659572 3,3-diethylcyclobutane-1-carboxylic acid CAS No. 66016-24-8

3,3-diethylcyclobutane-1-carboxylic acid

Cat. No.: B1659572
CAS No.: 66016-24-8
M. Wt: 156.22 g/mol
InChI Key: XAOPKUQAMUWBSO-UHFFFAOYSA-N
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Description

3,3-Diethylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and two ethyl substituents at position 3 of the cyclobutane ring (Fig. 1). While direct experimental data for this compound are scarce in the provided evidence, its structural analogs—such as 3,3-dimethylcyclobutane-1-carboxylic acid (Mr = 128.17) and 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid (C₉H₁₆O₂, Mr = 156) —provide foundational insights. The ethyl groups introduce steric bulk and lipophilicity, which may influence solubility, reactivity, and intermolecular interactions compared to smaller substituents like methyl or hydroxyl groups.

Properties

IUPAC Name

3,3-diethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-9(4-2)5-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOPKUQAMUWBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216230
Record name Cyclobutanecarboxylic acid, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66016-24-8
Record name Cyclobutanecarboxylic acid, 3,3-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Cyclobutanecarboxylic acid, 3,3-diethyl- is an organic compound with the formula C4H7CO2HIt is known to be an intermediate in organic synthesis, suggesting that it may interact with various enzymes or receptors in the body.

Mode of Action

As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form other compounds. These reactions could involve interactions with its targets, leading to changes in their function or activity.

Biochemical Pathways

Cyclobutanecarboxylic acid, 3,3-diethyl- is known to be a precursor to cyclobutylamine. This suggests that it may be involved in the synthesis of cyclobutylamine and potentially other amines. The downstream effects of these pathways would depend on the specific roles of these amines in the body.

Result of Action

As an intermediate in organic synthesis, its primary role may be to serve as a building block for other compounds. The effects of these compounds would depend on their specific functions and activities.

Biological Activity

3,3-Diethylcyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activity. This article reviews existing literature and research findings related to its biological properties, including its antioxidant, antimicrobial, and cytotoxic activities.

Chemical Structure and Properties

The chemical structure of 3,3-diethylcyclobutane-1-carboxylic acid can be represented as follows:

  • Molecular Formula : C10_{10}H18_{18}O2_2
  • Molecular Weight : 170.25 g/mol

The compound features a cyclobutane ring with two ethyl groups at the 3-position and a carboxylic acid functional group at the 1-position. This unique structure may influence its biological activity.

Antioxidant Activity

Research indicates that carboxylic acids possess significant antioxidant properties. The antioxidant activity of 3,3-diethylcyclobutane-1-carboxylic acid may stem from its ability to scavenge free radicals and reduce oxidative stress in biological systems. A comparative study on various carboxylic acids showed that structural variations significantly affect their antioxidant capabilities .

Cytotoxic Activity

Cytotoxicity studies involving related compounds indicate that structural features such as hydroxyl groups and the position of substituents can influence cell viability and proliferation. Although direct studies on 3,3-diethylcyclobutane-1-carboxylic acid are scarce, understanding these structure-activity relationships may provide insights into its potential cytotoxic effects against cancer cells .

Research Findings and Case Studies

A systematic review of literature reveals several relevant findings regarding the biological activities of similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityCytotoxic Activity
Benzoic AcidHighModerateLow
Cinnamic AcidModerateHighModerate
Caffeic AcidHighLowHigh
3,3-Diethylcyclobutane-1-carboxylic AcidTBDTBDTBD

Note: TBD indicates that specific data for 3,3-diethylcyclobutane-1-carboxylic acid is currently not available in the literature.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular and Structural Comparisons

Table 1 summarizes key structural and physicochemical properties of 3,3-diethylcyclobutane-1-carboxylic acid and related compounds.

Compound Molecular Formula Molecular Weight Substituents Key Properties
3,3-Diethylcyclobutane-1-carboxylic acid* C₈H₁₄O₂ ~142 (calculated) 3,3-diethyl High lipophilicity; potential steric hindrance due to bulky ethyl groups
3,3-Dimethylcyclobutane-1-carboxylic acid C₇H₁₂O₂ 128.17 3,3-dimethyl Lower steric bulk; higher solubility in polar solvents compared to ethyl analogs
3-Isopropylcyclobutane-1-carboxylic acid C₈H₁₄O₂ 142.19 3-isopropyl Increased steric hindrance; reduced solubility in water
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 180.11 3-trifluoromethyl Electron-withdrawing CF₃ group enhances metabolic stability and acidity
trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₀O₃ 130.14 3-hydroxymethyl (trans) Hydroxyl group improves water solubility; potential for hydrogen bonding
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 1-benzyl Aromatic benzyl group increases π-π stacking potential; white solid

*Calculated properties for 3,3-diethylcyclobutane-1-carboxylic acid are inferred from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-diethylcyclobutane-1-carboxylic acid
Reactant of Route 2
3,3-diethylcyclobutane-1-carboxylic acid

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